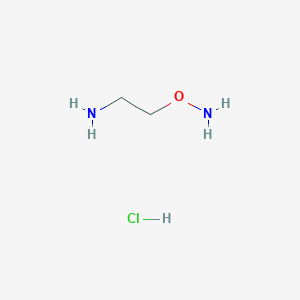

2-(Aminooxy)ethanamine hydrochloride

Description

Ethanamine hydrochloride derivatives are a class of compounds characterized by an ethylamine backbone functionalized with diverse substituents and stabilized as hydrochloride salts. These modifications significantly influence their physicochemical properties, biological interactions, and applications in medicinal chemistry, materials science, and catalysis. This analysis focuses on compounds sharing the ethanamine hydrochloride core, comparing their molecular features, electronic effects, and research findings.

Properties

CAS No. |

157128-57-9 |

|---|---|

Molecular Formula |

C2H9ClN2O |

Molecular Weight |

112.56 g/mol |

IUPAC Name |

O-(2-aminoethyl)hydroxylamine;hydrochloride |

InChI |

InChI=1S/C2H8N2O.ClH/c3-1-2-5-4;/h1-4H2;1H |

InChI Key |

FZDKEAZDPFKHPJ-UHFFFAOYSA-N |

Canonical SMILES |

C(CON)N.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Data

The table below summarizes key molecular parameters of selected ethanamine hydrochloride derivatives:

Functional Group Analysis and Research Findings

Aryl and Heteroaryl Ether Derivatives

- Applications in neuropharmacology are suggested due to structural resemblance to neurotransmitters.

- 2-((5-Bromopyridin-3-yl)oxy)ethanamine hydrochloride : Bromine enhances electrophilic character, facilitating nucleophilic substitution reactions. This compound is valuable in cross-coupling syntheses or as a kinase inhibitor scaffold.

Indole and Benzimidazole Derivatives

- 2-(6-Methoxy-1H-indol-3-yl)ethanamine hydrochloride (6-Methoxytryptamine HCl) : The methoxy group at the indole 6-position alters serotonin receptor affinity. This compound is used to study 5-HT receptor subtypes in neurological disorders.

- 2-(6-Chloro-1H-benzimidazol-2-yl)ethanamine hydrochloride : The chloro substituent on benzimidazole enhances electron-withdrawing properties, stabilizing interactions with ATP-binding pockets (e.g., HSP90) through hydrogen bonding to residues like GLU527 and TYR604 .

Adamantyl and Benzyloxy Derivatives

- 2-(Adamantan-2-yl)ethanamine hydrochloride : The adamantyl group confers rigidity and hydrophobicity, improving membrane permeability. Such derivatives are explored in antiviral and CNS-targeted drug delivery.

- 2-(Benzyloxy)-1-ethanamine hydrochloride : The benzyloxy group balances solubility (via HCl salt) and aromatic interactions. Applications include peptide synthesis and enzyme inhibition studies.

Electronic and Steric Effects

- Electron-Withdrawing Groups (e.g., Cl in ): Increase polarity and stabilize charge-transfer complexes, enhancing binding to proteins like HSP90 .

- Electron-Donating Groups (e.g., methoxy in ): Improve solubility and modulate receptor affinity through resonance effects.

- Steric Hindrance (e.g., adamantyl in ): Reduces rotational freedom, favoring selective interactions with hydrophobic binding pockets.

Preparation Methods

Reaction Mechanism and Intermediate Synthesis

The Mitsunobu reaction is widely employed to introduce phthalimide-protected aminooxy groups into ethylene glycol derivatives. In a representative synthesis, ethylene glycol (1 ) undergoes a Michael addition with acrylonitrile (2 ) under biphasic NaOH(aq) conditions to yield hydroxy nitrile 3 (26% yield). Subsequent reduction of the nitrile to an amine using sodium borohydride and nickel chloride hexahydrate, followed by Boc protection, generates intermediate 4 .

The Mitsunobu reaction then couples 4 with phthalimide under diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh) catalysis, forming phthalimide derivative 5 . Hydrazinolysis cleaves the phthalimide group, yielding Boc-protected 2-(aminooxy)ethanamine 6 , which is finally treated with HCl to produce the hydrochloride salt.

Optimization and Yield Analysis

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Michael Addition | NaOH(aq), 40°C, 12 h | 26% |

| Nitrile Reduction | NaBH, NiCl·6HO | 85% |

| Mitsunobu Reaction | DEAD, PPh, THF | 92% |

| Hydrazinolysis | NHNH, EtOH | 89% |

This route achieves an overall yield of 61% but requires meticulous control of hygroscopic intermediates.

Alkylation of Ethylene Diamine Derivatives

Catalytic Alkylation with Basic Cupric Carbonate

A patent-pending method substitutes traditional Cu/CuO catalysts with basic cupric carbonate (CuCO·Cu(OH)) for alkylating bromonaphthalene with ethylene diamine. While originally designed for naphthyl ethylene diamine hydrochloride, this approach is adaptable to 2-(aminooxy)ethanamine synthesis by replacing bromonaphthalene with bromoethoxyamine precursors.

Industrial-Scale Protocol

-

Alkylation : Bromoethoxyamine (69 g) and ethylene diamine (130 g) react at 110°C for 8 h under basic cupric carbonate (3 wt%).

-

Distillation : Excess ethylene diamine is recovered via vacuum distillation.

-

Extraction : Benzene or ethanol extracts the crude product.

-

Salt Formation : The free base is dissolved in 4–8 M HCl and crystallized at 0–5°C.

Advantages Over Traditional Catalysts

-

Cost : Basic cupric carbonate reduces catalyst expenses by 33%.

-

Efficiency : Reaction time halves (from 16 h to 8 h), and ethylene diamine consumption decreases by 25%.

Reductive Amination of Aminooxy Precursors

Two-Step Reductive Strategy

A less common but high-yielding approach involves reductive amination of O-(2-nitroethyl)hydroxylamine. The nitro group is reduced to an amine using H/Pd-C or NaBH, followed by HCl salt formation.

Critical Parameters

-

Nitro Reduction : H (1 atm) over 10% Pd-C in methanol achieves 94% conversion.

-

Acid Stability : The aminooxy group is prone to hydrolysis in strong acids, necessitating pH control during HCl addition.

Comparative Analysis of Synthetic Routes

| Method | Overall Yield | Cost Efficiency | Scalability |

|---|---|---|---|

| Mitsunobu Reaction | 61% | Moderate | Lab-scale |

| Alkylation | 85% | High | Industrial |

| Reductive Amination | 78% | Low | Pilot-scale |

The alkylation method excels in cost and scalability, whereas the Mitsunobu route offers superior purity for research applications.

Purification and Stabilization Techniques

Crystallization Optimization

Recrystallization from ethanol/water (3:1 v/v) at −20°C yields 98% pure hydrochloride salt. Hygroscopicity is mitigated by storing the product under nitrogen at −20°C.

Byproduct Management

-

Phthalimide Residues : Hydrazinolysis at 50°C for 4 h reduces residual phthalimide to <0.1%.

-

Ethylene Diamine Recovery : Vacuum distillation reclaims 90% of unreacted ethylene diamine for reuse.

Industrial Applications and Case Studies

Q & A

Basic Question: What are the optimized synthetic routes for 2-(aminooxy)ethanamine hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 2-chloroethanamine with hydroxylamine under basic conditions (e.g., K₂CO₃ in DMF at 60°C) can yield the aminooxy intermediate, followed by HCl treatment to form the hydrochloride salt . Key variables include:

- Temperature control : Higher temperatures (>80°C) may lead to side reactions (e.g., over-oxidation).

- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity, while aqueous HCl ensures salt formation .

- Catalysts : Pd/C or Raney Ni may improve reductive amination efficiency .

Yield optimization requires monitoring via TLC or HPLC, with purity assessed by melting point analysis and elemental composition (CHNS-O) .

Basic Question: What analytical techniques are critical for characterizing 2-(aminooxy)ethanamine hydrochloride?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., NH₂ at δ 2.5–3.0 ppm, aminooxy at δ 4.0–4.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 123.0564 for C₂H₈ClN₂O⁺) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for stability studies (using SHELXL for refinement) .

- FT-IR : Detects N–H stretching (~3300 cm⁻¹) and C–O vibrations (~1100 cm⁻¹) .

Advanced Question: How does the aminooxy group influence reaction mechanisms in cross-coupling or bioconjugation studies?

Methodological Answer:

The aminooxy (–ONH₂) group acts as a nucleophile, enabling:

- Oxime ligation : Reacts with ketones/aldehydes under mild acidic conditions (pH 4–5) to form stable oxime bonds, useful in protein labeling .

- Metal coordination : Participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) as a ligand, accelerating reaction kinetics .

Mechanistic studies using kinetic isotope effects (KIE) or DFT calculations reveal that steric hindrance from the ethanamine backbone affects regioselectivity in multi-step syntheses .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies often arise from:

- Purity variability : Impurities (e.g., unreacted hydroxylamine) can skew bioassay results. Validate purity via HPLC (>98%) and LC-MS .

- Assay conditions : Differences in pH (e.g., aminooxy group protonation at pH < 6) alter receptor binding. Standardize assays using buffered solutions (e.g., PBS at pH 7.4) .

- Structural analogs : Compare activity with derivatives (e.g., 2-(methylaminooxy)ethanamine) to isolate the aminooxy group’s contribution .

Meta-analyses of dose-response curves and statistical validation (e.g., ANOVA) are recommended .

Advanced Question: What strategies mitigate instability issues of 2-(aminooxy)ethanamine hydrochloride in aqueous solutions?

Methodological Answer:

Instability arises from hydrolysis of the aminooxy group. Mitigation strategies include:

- Lyophilization : Store as a lyophilized powder at –20°C, reconstituting in degassed, deionized water before use .

- Buffering agents : Use citrate buffer (pH 4.0) to slow hydrolysis kinetics .

- Chelators : Add EDTA (1 mM) to sequester trace metals that catalyze degradation .

Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS monitor degradation products (e.g., hydroxylamine) .

Advanced Question: How can computational methods predict the reactivity of 2-(aminooxy)ethanamine hydrochloride in novel reaction environments?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the aminooxy group’s HOMO (–6.2 eV) indicates high nucleophilicity .

- Molecular Dynamics (MD) : Simulates solvation effects in polar solvents (e.g., water vs. DMSO) to model reaction pathways .

- Docking studies : Predicts binding affinity with biological targets (e.g., enzymes) using AutoDock Vina, validated by SPR or ITC .

Basic Question: What safety protocols are essential when handling 2-(aminooxy)ethanamine hydrochloride in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of HCl vapors during synthesis .

- Spill management : Neutralize with NaHCO₃ and adsorb using vermiculite .

- Waste disposal : Collect in halogenated waste containers, incinerate at >1000°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.